3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aprepitant is a medication primarily used to prevent nausea and vomiting caused by chemotherapy and surgery. It belongs to the class of neurokinin-1 receptor antagonists and works by blocking the action of substance P, a neuropeptide associated with vomiting . Aprepitant is marketed under various brand names, including Emend, Cinvanti, and Aponvie .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aprepitant involves several key steps:
Grignard Reaction: A raw material undergoes a Grignard reaction with 4-fluorophenylmagnesium halide.
Reduction Reaction: The product from the Grignard reaction is then reduced using a reducing agent.
Debenzylation Reaction: The reduced compound undergoes debenzylation with a deprotection reagent.
Protection and Deprotection: The crude product is reacted with a protective reagent in the presence of a solvent and an alkali, followed by deprotection using an acid or alkali.
Industrial Production Methods
Industrial production of aprepitant often involves the formation of an inclusion complex with sulfobutyl ether-β-cyclodextrin to enhance its solubility and bioavailability . This complex is prepared through a saturated-aqueous solution method and characterized by various techniques such as Fourier transform infrared spectroscopy, x-ray powder diffraction, and differential scanning calorimetry .
Chemical Reactions Analysis
Types of Reactions
Aprepitant undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Aprepitant has a wide range of scientific research applications:
Chemistry: Used as a model compound to study neurokinin-1 receptor antagonism.
Biology: Investigated for its role in modulating neuropeptide activity.
Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting.
Industry: Used in the development of new antiemetic formulations.
Mechanism of Action
Aprepitant exerts its effects by blocking the neurokinin-1 receptors in the brain, which are activated by substance P . By preventing substance P from binding to these receptors, aprepitant reduces the likelihood of vomiting . Positron emission tomography studies have shown that aprepitant can cross the blood-brain barrier and bind to neurokinin-1 receptors in the human brain .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: A serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Dexamethasone: A corticosteroid used to reduce inflammation and suppress the immune system.
Uniqueness
Aprepitant is unique in its mechanism of action as a neurokinin-1 receptor antagonist, which complements the action of serotonin 5-HT3 receptor antagonists and corticosteroids . This makes it particularly effective in preventing both acute and delayed phases of chemotherapy-induced nausea and vomiting .
Properties
Molecular Formula |
C24H23F7N4O2 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C24H23F7N4O2/c1-13(15-9-16(23(26,27)28)11-17(10-15)24(29,30)31)37-19-3-2-8-35(12-20-32-22(36)34-33-20)21(19)14-4-6-18(25)7-5-14/h4-7,9-11,13,19,21H,2-3,8,12H2,1H3,(H2,32,33,34,36)/t13-,19+,21+/m1/s1 |
InChI Key |
GLJSXTIFQNHMIV-XFPJRNFQSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2CCCN([C@H]2C3=CC=C(C=C3)F)CC4=NNC(=O)N4 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2CCCN(C2C3=CC=C(C=C3)F)CC4=NNC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.